molecular formula C23H31KO4 B1679724 Prorenoate potassium CAS No. 49847-97-4

Prorenoate potassium

Cat. No.: B1679724
CAS No.: 49847-97-4
M. Wt: 410.6 g/mol
InChI Key: NLSAMWIBIQWHTK-CZKUEYQYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions involving Prorenoate potassium are not extensively studied or reported.
    • Common reagents and conditions for its transformations remain elusive.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

    • Despite its lack of commercial availability, Prorenoate potassium has potential applications in various fields:

        Immunology: Investigating its effects on immune responses.

        Endocrinology and Metabolism: Exploring its impact on hormonal regulation.

        Other Areas:

  • Mechanism of Action

    • Prorenoate potassium likely exerts its effects through mineralocorticoid receptor (MR) antagonism.
    • By blocking MRs, it interferes with the action of aldosterone, a hormone involved in sodium and water balance.
    • The exact molecular targets and pathways influenced by this compound require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce due to its limited development.
    • No specific list of similar compounds is readily available in the literature.

    Properties

    CAS No.

    49847-97-4

    Molecular Formula

    C23H31KO4

    Molecular Weight

    410.6 g/mol

    IUPAC Name

    potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate

    InChI

    InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1

    InChI Key

    NLSAMWIBIQWHTK-CZKUEYQYSA-M

    Isomeric SMILES

    C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+]

    SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    Canonical SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    49848-01-3 (Parent)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
    potassium prorenoate
    prorenoate
    prorenoate potassium
    prorenoate potassium, calcium salt
    prorenoate potassium, monoammonium salt
    prorenoate potassium, monosodium salt
    prorenoate potassium, potassium salt
    prorenoate potassium, potassium salt, (6beta,7beta)-isomer
    SC 23992

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prorenoate potassium
    Reactant of Route 2
    Prorenoate potassium
    Reactant of Route 3
    Prorenoate potassium
    Reactant of Route 4
    Prorenoate potassium
    Reactant of Route 5
    Prorenoate potassium
    Reactant of Route 6
    Prorenoate potassium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.